molecular formula C25H18ClF2N3O2 B2393394 5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1185124-73-5

5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2393394
CAS No.: 1185124-73-5
M. Wt: 465.88
InChI Key: YWOCWHLOJYXZDV-UHFFFAOYSA-N
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Description

5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile.

    Condensation reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water.

    Cyclization reactions: These reactions involve the formation of a ring structure from linear precursors.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form corresponding reduced products.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substituting agents: Such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.

Scientific Research Applications

5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory effects.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

    4-fluorobenzyl chloride: A compound with a similar fluorobenzyl group.

    2-chloro-4-fluorobenzaldehyde: A compound with a similar chloro-fluorobenzyl group.

    4-fluorobenzylamine: A compound with a similar fluorobenzylamine group.

Uniqueness

5-(2-chloro-4-fluorobenzyl)-8-fluoro-3-(3-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one is unique due to its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-8-fluoro-3-[(3-methoxyphenyl)methyl]pyrimido[5,4-b]indol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClF2N3O2/c1-33-19-4-2-3-15(9-19)12-30-14-29-23-20-10-17(27)7-8-22(20)31(24(23)25(30)32)13-16-5-6-18(28)11-21(16)26/h2-11,14H,12-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWOCWHLOJYXZDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClF2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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